3-Amino-2-methyl-5-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 3-nitrobenzamides involves complex chemical processes. For example, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide involves nucleophilic substitution followed by Thorpe-Ziegler cyclization (Gakh et al., 2006).
Molecular Structure Analysis
The molecular structure of related nitrobenzamides shows intricate hydrogen-bonding patterns. For instance, in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, the polarized molecular-electronic structure and hydrogen bonds form chains of edge-fused rings (Portilla et al., 2007).
Chemical Reactions and Properties
The reductive chemistry of nitrobenzamides, such as the conversion of nitro groups to amines or hydroxylamines, is significant in understanding their chemical behavior (Palmer et al., 1995).
Physical Properties Analysis
The physical properties, such as crystalline structure and bonding patterns, are crucial. For instance, compounds like 2-amino-4-methyl-3-nitropyridine display a layered arrangement with a dimeric N-H···N motif, influenced by their crystal structures (Bryndal et al., 2012).
Scientific Research Applications
1. Analysis in Veterinary Medicine
Zhao et al. (2018) developed a method using accelerated solvent extraction and gas chromatography-tandem mass spectrometry for analyzing dinitolmide and its metabolite 3-amino-2-methyl-5-nitrobenzamide (3-ANOT) in chicken tissues. This method meets various international standards for veterinary drug residue detection, highlighting its application in ensuring food safety (Zhao et al., 2018).
2. Synthesis of Agricultural Chemicals
Yi-fen et al. (2010) describe the use of 3-methyl-2-nitrobenzoic acid, a compound closely related to 3-amino-2-methyl-5-nitrobenzamide, in synthesizing chlorantraniliprole, an agricultural chemical. This illustrates the role of similar compounds in producing substances beneficial for agriculture (Yi-fen et al., 2010).
3. DNA Research
Nielsen et al. (1988) conducted studies on nitrobenzamido ligands linked to DNA intercalators, exploring their potential in inducing DNA strand breaks. This research is significant in understanding DNA interactions and potential applications in genetic studies (Nielsen et al., 1988).
4. Chemistry of Bioactive Compounds
The work by Palmer et al. (1996) on hypoxia-selective cytotoxins involving regioisomers of dinitrobenzamides, similar to 3-amino-2-methyl-5-nitrobenzamide, highlights its relevance in developing potential cancer therapies. This research underlines the compound's role in medicinal chemistry and its potential therapeutic applications (Palmer et al., 1996).
Safety And Hazards
During the handling and use of 3-Amino-2-methyl-5-nitrobenzamide, safety measures should be observed. Direct contact or inhalation of its dust or solution may cause allergic reactions or irritation. Therefore, it should be stored in a light-avoiding, cool, dry place, away from fire sources and flammable substances .
properties
IUPAC Name |
3-amino-2-methyl-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRQBGOUCRKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189243 | |
Record name | Anot | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-5-nitrobenzamide | |
CAS RN |
3572-44-9 | |
Record name | 3-Amino-5-nitro-o-toluamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anot | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anot | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methyl-5-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-2-METHYL-5-NITROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA9YLT68HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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